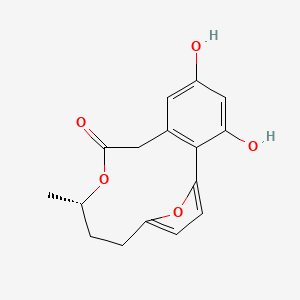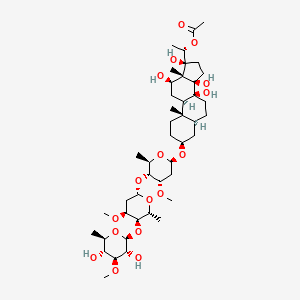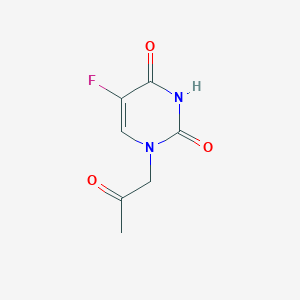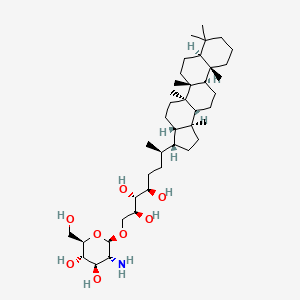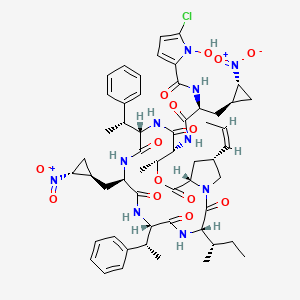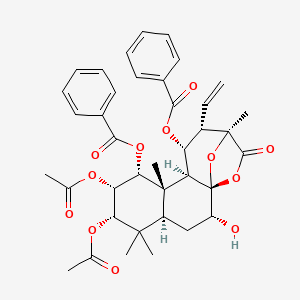
3-Hydroxybutorphanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxybutorphanol is a member of phenanthrenes.
Applications De Recherche Scientifique
Applications in Tissue Engineering and Nerve Cell Differentiation
3-Hydroxybutorphanol derivatives, particularly in the form of polyhydroxyalkanoates (PHA), show promising applications in tissue engineering. In one study, terpolyesters of 3-hydroxybutyrate, 3-hydroxyvalerate, and 3-hydroxyhexanoate (PHBVHHx) were used for the differentiation of human bone marrow mesenchymal stem cells (hBMSC) into nerve cells. These scaffolds, compared to polylactic acid (PLA) and PHBHHx (copolyester of 3-hydroxybutyrate and 3-hydroxyhexanoate), showed enhanced differentiation of hBMSC into nerve cells, particularly when using scaffolds with smaller pore sizes. This application is particularly promising for nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).
Biosynthesis and Biodegradation of 3-Hydroxypropionate-Containing Polyesters
Another significant application is in the biosynthesis and biodegradation of polyesters containing 3-hydroxypropionate (3HP), a crucial compound in the chemical industry for bioplastic production. The incorporation of 3HP monomers into polyesters like poly(3-hydroxybutyrate) reduces the glass transition temperature and crystallinity of these polymers, enhancing their suitability for various applications (Andreeßen & Steinbüchel, 2010).
Polyhydroxyalkanoates as Biomaterials
Polyhydroxyalkanoates, including PHB and PHBV, have been extensively used in medical devices and tissue engineering due to their biodegradability and thermoprocessable nature. These polymers have been developed into various devices like sutures, cardiovascular patches, orthopedic pins, and wound dressings. Changing the compositions of PHA allows for desirable mechanical properties, biocompatibility, and degradation times suited for specific physiological conditions (Chen & Wu, 2005).
Biocompatibility with Bone Marrow Stromal Cells
Studies have also shown that poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) exhibits good biocompatibility with bone marrow stromal cells, promoting their attachment, proliferation, and differentiation into osteoblasts. This makes PHBHHx a potential candidate for applications in bone tissue engineering (Yang et al., 2004).
Propriétés
Numéro CAS |
75195-49-2 |
|---|---|
Formule moléculaire |
C21H29NO3 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
(1S,9R,10S)-17-[(3-hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C21H29NO3/c23-16-4-3-15-11-19-21(25)6-2-1-5-20(21,18(15)12-16)7-8-22(19)13-14-9-17(24)10-14/h3-4,12,14,17,19,23-25H,1-2,5-11,13H2/t14?,17?,19-,20+,21-/m1/s1 |
Clé InChI |
NCMXKIHJYUFTRL-UJKGXUCZSA-N |
SMILES isomérique |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |
SMILES canonique |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |
Synonymes |
3-hydroxybutorphanol 3-hydroxybutorphanol, (cis)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



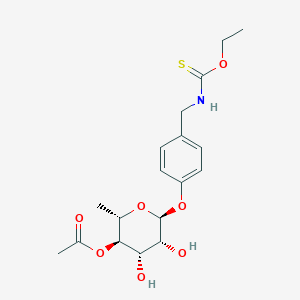

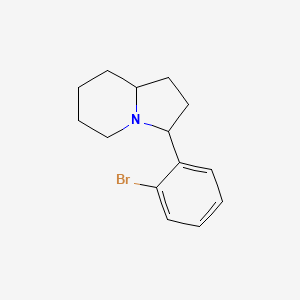
![2-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one](/img/structure/B1249916.png)
![13-Hexyl-2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B1249917.png)
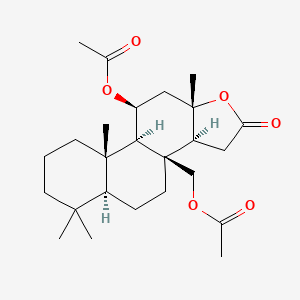
![2-Amino-4,9-dihydro-4,9-dioxo-1-methyl-1H-benz[f]indole-3-carboxylic acid ethyl ester](/img/structure/B1249919.png)
